Pyridin-2-ylformamido 2,2-dimethylpropanoate
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Overview
Description
Pyridin-2-ylformamido 2,2-dimethylpropanoate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a pyridine ring, a formamido group, and a 2,2-dimethylpropanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylformamido 2,2-dimethylpropanoate typically involves the reaction of 2-aminopyridine with a suitable ester derivative under specific conditions. One common method involves the use of nitrostyrenes and 2-aminopyridines via the N-(pyridin-2-yl)iminonitriles as intermediates . The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylformamido 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Pyridin-2-ylformamido 2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridin-2-ylformamido 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, in antifibrotic applications, the compound may inhibit the expression of collagen and other fibrotic markers, thereby reducing fibrosis . The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and signaling molecules involved in fibrosis and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl pyrimidine derivatives: These compounds share the pyridine ring and exhibit similar biological activities, such as antifibrotic properties.
Pyrrolo[2,3-d]pyrimidine-based analogues: These compounds are structurally similar and have been investigated for their potential therapeutic applications, such as antidiabetic properties.
Uniqueness
Pyridin-2-ylformamido 2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formamido group and 2,2-dimethylpropanoate ester make it a versatile compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(pyridine-2-carbonylamino) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(15)16-13-9(14)8-6-4-5-7-12-8/h4-7H,1-3H3,(H,13,14) |
InChI Key |
UDMXSJCLOPEMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)ONC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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